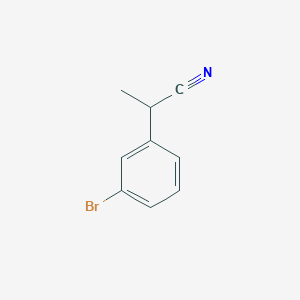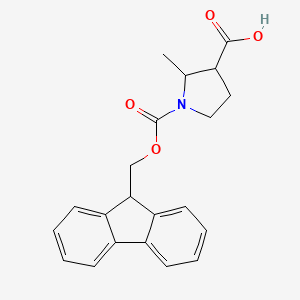
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The molecular formula is C22H23NO4 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Fmoc derivatives are typically synthesized using Fmoc-α-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a pyrrolidine ring via a methoxycarbonyl group . The exact structure can be represented by the SMILES string:COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C2=CC=CC=C12)=O . Physical And Chemical Properties Analysis
The molecular weight of this compound is 365.43 g/mol . Other physical and chemical properties such as melting point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (Fmoc) has been utilized for the protection of hydroxy-groups in organic synthesis. Particularly, the Fmoc group can be used alongside a variety of acid- and base-labile protecting groups. It offers the advantage of being removed conveniently by the action of triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Carboxylic Acids
The compound is instrumental in the synthesis of complex carboxylic acids such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid. This is achieved through the use of intermediates like N‐Fmoc‐thiourea obtained from potassium thiocyanate, highlighting its role in facilitating high-yield production of specialized carboxylic acids (Le & Goodnow, 2004).
Solid-Phase Synthesis
The compound plays a pivotal role in solid-phase synthesis approaches. An example is its use in the synthesis of N-alkylhydroxamic acids via a multiple solid-phase approach. This process involves the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their subsequent efficient condensation, demonstrating its utility in facilitating complex synthetic pathways (Mellor & Chan, 1997).
Peptide Synthesis
The compound is crucial in peptide synthesis, especially when dealing with difficult sequences. N,O-Bis-Fmoc derivatives of amino acids are used as intermediates, providing reversibly protected peptide bonds. This utility is significant in inhibiting interchain association during solid-phase peptide synthesis, underscoring its role in synthesizing complex biological molecules (Johnson, Quibell, Owen, & Sheppard, 1993).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-14(20(23)24)10-11-22(13)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCDRFYMLTZBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

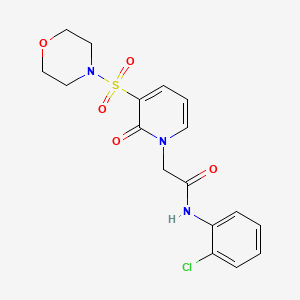
![N-[(1-Methylimidazol-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2629190.png)


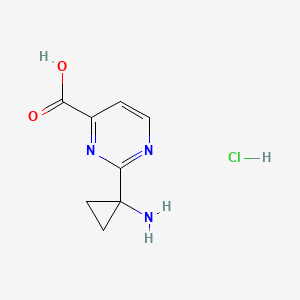

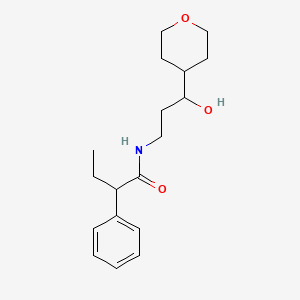
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2629201.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)
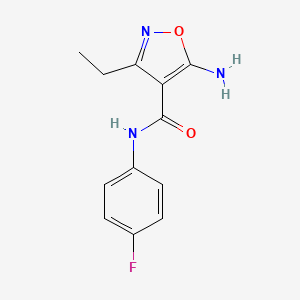
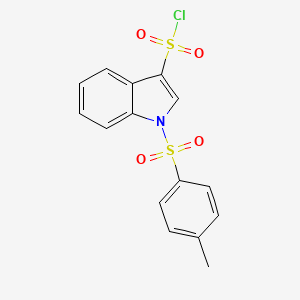
![5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2629207.png)
